(E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Monoamine oxidase-B inhibition Chalcone SAR Neurodegenerative disease research

(E)-1-(5-Bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 1372198-16-7), also known as TB9, is a synthetic chalcone derivative featuring a 5-bromothiophene ring A and a 4-fluorophenyl ring B connected by an α,β-unsaturated ketone linker. It belongs to the brominated thienyl chalcone class (TB1–TB11 series) developed as reversible and selective human monoamine oxidase-B (hMAO-B) inhibitors.

Molecular Formula C13H8BrFOS
Molecular Weight 311.17
CAS No. 1372198-16-7
Cat. No. B2858817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one
CAS1372198-16-7
Molecular FormulaC13H8BrFOS
Molecular Weight311.17
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=CC=C(S2)Br)F
InChIInChI=1S/C13H8BrFOS/c14-13-8-7-12(17-13)11(16)6-3-9-1-4-10(15)5-2-9/h1-8H/b6-3+
InChIKeyIYGPXROOLTXOKC-ZZXKWVIFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (E)-1-(5-Bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 1372198-16-7) for MAO-B Research: A Fluorinated Thienyl Chalcone


(E)-1-(5-Bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (CAS 1372198-16-7), also known as TB9, is a synthetic chalcone derivative featuring a 5-bromothiophene ring A and a 4-fluorophenyl ring B connected by an α,β-unsaturated ketone linker [1]. It belongs to the brominated thienyl chalcone class (TB1–TB11 series) developed as reversible and selective human monoamine oxidase-B (hMAO-B) inhibitors [1]. The compound has a molecular formula of C13H8BrFOS and a molecular weight of 311.17 g/mol .

Why (E)-1-(5-Bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one Cannot Be Replaced by Other Thienyl Chalcones: Critical SAR Variations


Within the brominated thienyl chalcone series, the para-substituent on the phenyl B-ring dramatically alters MAO-B inhibitory potency and selectivity, as demonstrated by the Ki values spanning from 0.11 µM (dimethylamino) to 1.71 µM (bromo) [1]. The fluorine atom in TB9 yields a Ki of 0.25 µM for hMAO-B with a selectivity index (SI) of 4.20, a profile that cannot be achieved by simply substituting with other halogens (e.g., Br: Ki 1.71 µM, SI 2.37; Cl: MAO-A selective) or larger lipophilic groups (e.g., CF3: Ki 0.96 µM, SI 4.01) [1]. Furthermore, blood-brain barrier permeability, as measured by PAMPA, varies considerably across the series, with TB9 (Pe = 8.02 × 10⁻⁶ cm/s, CNS+) showing markedly different CNS access potential compared to its closest analogs [1]. These quantitative differences preclude generic substitution without compromising experimental outcomes.

Quantitative Differentiation of (E)-1-(5-Bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (TB9) from Analogous Thienyl Chalcones


TB9 (4-Fluoro) Offers 6.8-Fold Greater MAO-B Potency Than the 4-Bromo Analog TB10 with Superior Selectivity

TB9 (4-fluorophenyl) inhibits hMAO-B with a Ki of 0.25 ± 0.01 µM, which is 6.8-fold more potent than the directly comparable 4-bromo analog TB10 (Ki = 1.71 ± 0.12 µM) [1]. TB9 also achieves a higher selectivity index (SI = 4.20) compared to TB10 (SI = 2.37), indicating a 1.8-fold improvement in isoform discrimination [1]. The 4-trifluoromethyl analog TB11 (Ki = 0.96 ± 0.07 µM, SI = 4.01) is 3.8-fold less potent than TB9, demonstrating that the smaller fluorine substituent is superior to the bulkier CF3 group for this scaffold [1]. The lead compound TB5 (4-dimethylamino, Ki = 0.11 ± 0.01 µM) is more potent but possesses a markedly different pharmacophore with distinct ADME properties [1].

Monoamine oxidase-B inhibition Chalcone SAR Neurodegenerative disease research

TB9 Demonstrates Reversible and Competitive MAO-B Inhibition, Unlike Irreversible Clinical Inhibitors

TB9 exhibits a competitive and reversible mode of MAO-B inhibition, confirmed by Lineweaver-Burk analysis and dialysis recovery experiments [1]. This contrasts with the clinical irreversible inhibitor selegiline (Ki MAO-B = 0.007 ± 0.001 µM), which forms a covalent adduct with the FAD cofactor, leading to prolonged enzyme inactivation and the generation of amphetamine metabolites [1]. TB9 also differs from lazabemide, a reversible MAO-B inhibitor (MAO-B Ki = 1.22 ± 0.10 µM), by offering 4.9-fold greater potency within the same mechanistic class [1].

Reversible MAO-B inhibition Parkinson's disease Mechanism of action

Superior Blood-Brain Barrier Permeability of TB9 Over the 4-Bromo Analog TB10: PAMPA Evidence

The parallel artificial membrane permeation assay (PAMPA) for the blood-brain barrier (BBB) established that TB9 achieves a permeability (Pe) of 8.02 ± 1.02 × 10⁻⁶ cm/s with a CNS+ (high permeation) prediction [1]. This is 1.5-fold higher than the 4-bromo analog TB10 (Pe = 5.19 ± 0.92 × 10⁻⁶ cm/s) and comparable to TB6 (4-ethyl, Pe = 9.72 ± 1.58 × 10⁻⁶ cm/s), confirming that the fluorine substituent imparts favorable CNS penetration characteristics relative to heavier halogens [1]. TB5 (4-dimethylamino) showed the highest Pe (15.08 ± 1.60 × 10⁻⁶ cm/s), but its altered pharmacophore may not be suitable for all experimental paradigms [1].

Blood-brain barrier permeability CNS drug delivery PAMPA assay

Molecular Dynamics Simulations Confirm Preferential hMAO-B Binding of TB9 Over hMAO-A

In a follow-up pharmacophore-based 3D-QSAR and molecular dynamics study, TB9 (identified as Tb9) was one of three representative inhibitors (alongside Tb5 and Tb6) subjected to continuous and accelerated molecular dynamics simulations [1]. The results demonstrated a distinct preference of TB9 for binding to hMAO-B rather than hMAO-A, corroborating the experimental selectivity data (SI = 4.20) [1]. This computational validation distinguishes TB9 from non-selective or MAO-A selective analogs in the series (e.g., TB7 and TB8, which are MAO-A selective) [1].

Molecular dynamics MAO-B binding preference Computational chemistry

TB9 Serves as a Versatile Pd(0)-Catalyzed Cross-Coupling Substrate for Heteroarylation Chemistry

(E)-1-(5-Bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one has been demonstrated as an effective substrate in palladium(0)-catalyzed direct C–H heteroarylation reactions with 2-arylimidazo[1,2-a]pyridines, yielding novel hybrid molecules with anticancer activity (compounds 3d, 3j, 3k, 3p, 3r showed activity <10 µM) [1]. The 5-bromothiophene moiety serves as a synthetic handle for regioselective C5-arylation while preserving the chalcone enone system [1]. This dual functionality—both a bioactive scaffold and a synthetic building block—is not available in thiophene-unsubstituted or non-halogenated chalcone analogs.

C-H activation Palladium catalysis Synthetic building block

Key Application Scenarios for (E)-1-(5-Bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one (TB9) in Research and Procurement


Structure-Activity Relationship (SAR) Studies on Halogen Effects in MAO-B Inhibition

TB9 fills a specific gap in the halogen-substitution SAR matrix of thienyl chalcones. With its 4-fluoro substituent, it provides a direct comparator to the 4-bromo (TB10), 4-chloro (TB8), and unsubstituted (TB1) analogs, enabling systematic investigation of halogen size, electronegativity, and lipophilicity on MAO-B inhibitory potency and selectivity [1]. The quantitative Ki shift from 1.71 µM (Br) to 0.25 µM (F) for hMAO-B demonstrates a clear halogen-dependent potency gradient that is valuable for computational QSAR model training [1].

CNS-Penetrant Reversible MAO-B Inhibitor Probe for Neurodegenerative Disease Models

With experimentally validated BBB permeability (PAMPA Pe = 8.02 × 10⁻⁶ cm/s, CNS+) and confirmed reversible, competitive MAO-B inhibition (Ki = 0.25 µM), TB9 is suitable as a pharmacological probe in cellular and potentially in vivo models of Parkinson's disease [1]. Unlike irreversible inhibitors such as selegiline, TB9's reversible mechanism allows washout experiments and avoids confounding effects from prolonged enzyme inactivation, making it appropriate for acute pharmacological challenge studies [1].

Computational Chemistry and Molecular Dynamics Reference Compound for MAO-B Docking Studies

TB9 has been explicitly validated in both continuous and accelerated molecular dynamics simulations as an hMAO-B-preferential binder, along with TB5 and TB6 [1]. This makes it a reliable reference compound for benchmarking docking protocols, validating new scoring functions, or training machine learning models aimed at predicting MAO isoform selectivity. The high-quality experimental Ki and SI data provide a robust experimental anchor for computational predictions [1].

Synthetic Intermediate for Diversity-Oriented Synthesis of Heteroaryl-Chalcone Hybrids

The 5-bromothiophene moiety of TB9 enables its use as a Pd(0)-catalyzed cross-coupling partner for C–H heteroarylation with imidazo[1,2-a]pyridines, producing novel hybrid structures [1]. This dual role—as a biologically validated scaffold and a synthetic building block—allows medicinal chemistry groups to generate focused libraries exploring the intersection of MAO-B inhibition and other pharmacological activities without procuring separate starting materials [1].

Quote Request

Request a Quote for (E)-1-(5-bromothiophen-2-yl)-3-(4-fluorophenyl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.